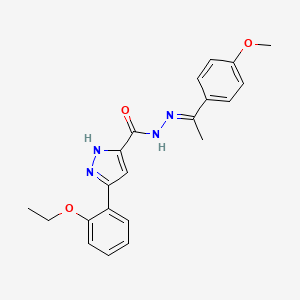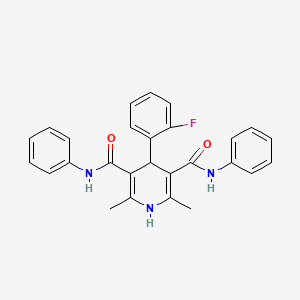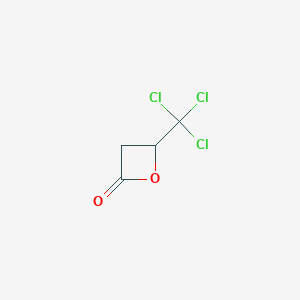![molecular formula C13H9Cl2N3O B11994271 N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11994271.png)
N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an azomethine group (-C=N-), which is formed by the condensation of primary amines with carbonyl compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide typically involves the reaction of 2,4-dichlorobenzaldehyde with pyridine-2-carbohydrazide. The reaction is carried out in a suitable solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The reaction mixture is then cooled, and the resulting product is filtered and purified, usually by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Aminated derivatives.
Substitution: Substituted derivatives at the chlorinated positions.
Applications De Recherche Scientifique
N’-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiproliferative and antioxidative properties, making it a candidate for anticancer and antioxidant therapies.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The azomethine group can form coordination bonds with metal ions, influencing the electronic distribution in the coordination sphere. This interaction can modulate the activity of enzymes or other biological targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide
Uniqueness
N’-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of the 2,4-dichlorophenyl group, which can enhance its reactivity and biological activity compared to other Schiff bases. The dichlorophenyl group can participate in additional interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Propriétés
Formule moléculaire |
C13H9Cl2N3O |
|---|---|
Poids moléculaire |
294.13 g/mol |
Nom IUPAC |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H9Cl2N3O/c14-10-5-4-9(11(15)7-10)8-17-18-13(19)12-3-1-2-6-16-12/h1-8H,(H,18,19)/b17-8+ |
Clé InChI |
OHBRZOCLOVUZMC-CAOOACKPSA-N |
SMILES isomérique |
C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC=NC(=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,9-bis[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11994192.png)
![Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester](/img/structure/B11994197.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B11994198.png)



![4-methyl-N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]benzamide](/img/structure/B11994209.png)

![4,5-Dichloro-2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11994225.png)





